2,2,4-Trimethyl-3-hexanol

Overview

Description

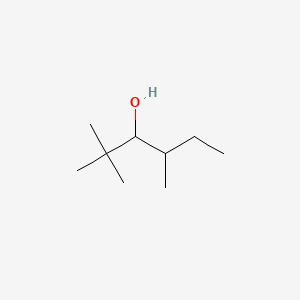

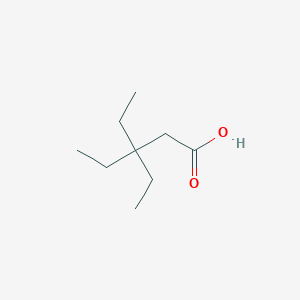

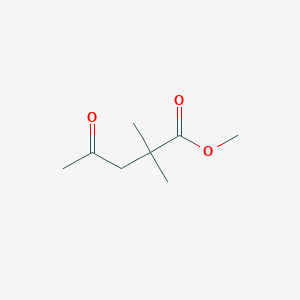

“2,2,4-Trimethyl-3-hexanol” is an organic compound with the molecular formula C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .

Molecular Structure Analysis

The molecular structure of “2,2,4-Trimethyl-3-hexanol” consists of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specific software .Scientific Research Applications

1. Fragrance Material

2,2,4-Trimethyl-3-hexanol is a member of the fragrance structural group branched chain saturated alcohols, commonly used in fragrances. It features one hydroxyl group per molecule and a C(4) to C(12) carbon chain with methyl side chains. Detailed toxicology and dermatology reviews are available for this ingredient in the context of fragrance materials (McGinty et al., 2010).

2. Air Quality Analysis

This compound is also relevant in studies related to indoor air quality. It's part of the group of semi-volatile organic compounds (SVOCs) like 2-ethyl-1-hexanol, which are considered for regulation concerning indoor air reference values. Methods for its extraction and quantitative determination in indoor air have been developed (Ueta et al., 2019).

3. Heat and Mass Transfer Enhancement

In absorption chillers, alcoholic additives like 2,2,4-Trimethyl-3-hexanol enhance heat and mass transfer. These additives reduce surface tension in aqueous lithium bromide solutions, improving the wetting of absorber tube bundles and triggering Marangoni convection (Lonardi & Luke, 2019).

4. Fuel and Energy Applications

Alcohols like 2,2,4-Trimethyl-3-hexanol are studied for their potential use in fuel blends, particularly in compression-ignition engines. Research includes the impact of these alcohols on engine performance, emissions, and fuel efficiency (Nour et al., 2021).

5. Microemulsion and Liquid Crystal Studies

This compound plays a role in the study of microemulsions and liquid crystals, particularly in understanding the phase behavior and structural transitions in systems containing cetyl trimethylammonium bromide, hexanol, and water. Such studies are crucial in the fields of material science and nanotechnology (Ekwall et al., 1971).

6. Catalytic Production and Chemical Synthesis

2,2,4-Trimethyl-3-hexanol is involved in the catalytic production of various chemicals. For example, it is used in the synthesis of higher alcohols from ethanol and in studies of catalytic reactions like hydroformylation (Patel et al., 2015), (Pergola et al., 1997).

7. Surface Tension and Phase Behavior Studies

Research involving 2,2,4-Trimethyl-3-hexanol often focuses on understanding surface tension and phase behavior in various mixtures. This knowledge is important in fields like petrochemicals and lubricants (Yue & Liu, 2016).

Safety and Hazards

properties

IUPAC Name |

2,2,4-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-7(2)8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBVVPXERVAJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601597 | |

| Record name | 2,2,4-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethylhexan-3-ol | |

CAS RN |

66793-89-3 | |

| Record name | 2,2,4-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)

![2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol](/img/structure/B3055714.png)